molecular formula C18H18ClNO5S2 B12206397 2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate

Cat. No.: B12206397
M. Wt: 427.9 g/mol
InChI Key: NMRGXOQYMUGVDB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Ring: This step involves the sulfonylation of the piperidine ring with a thiophene derivative.

    Attachment of the Chlorophenyl Group: This is usually done through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate has several research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
  • 2-(4-Chlorophenyl)-2-oxoethyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate methyl ester

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18ClNO5S2

Molecular Weight

427.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C18H18ClNO5S2/c19-15-5-3-13(4-6-15)16(21)12-25-18(22)14-7-9-20(10-8-14)27(23,24)17-2-1-11-26-17/h1-6,11,14H,7-10,12H2

InChI Key

NMRGXOQYMUGVDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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